molecular formula C18H16N6O3 B12173224 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanamide

Cat. No.: B12173224
M. Wt: 364.4 g/mol
InChI Key: KNKXXQIZXVDLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanamide is a polyheterocyclic compound featuring a triazolo[4,3-a]pyridine core linked via a methylene group to a butanamide chain, which is further connected to a 5,7-dioxo-pyrrolo[3,4-b]pyridine moiety. The pyrrolopyridinedione group may confer electron-deficient properties, enhancing binding to target proteins, while the triazolo-pyridine moiety could improve metabolic stability .

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C18H16N6O3/c25-15(20-11-14-22-21-13-6-1-2-9-23(13)14)7-4-10-24-17(26)12-5-3-8-19-16(12)18(24)27/h1-3,5-6,8-9H,4,7,10-11H2,(H,20,25)

InChI Key

KNKXXQIZXVDLHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CCCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyrrolopyridine moiety. Its molecular formula is C16H17N5O2C_{16}H_{17}N_5O_2, with a molecular weight of approximately 313.34 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • IC50 Values : A related compound exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on various kinases. The presence of the triazole moiety suggests potential interactions with c-Met and VEGFR-2 kinases:

CompoundTarget KinaseIC50 Value (nM)
22ic-Met48
17lVEGFR-2Not specified

These results indicate that modifications in the molecular structure can enhance biological activity against specific targets .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various derivatives, compounds were assessed using the MTT assay across multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited stronger cytotoxicity than traditional chemotherapeutics like cisplatin .

Study 2: Mechanistic Insights

Further investigation into the mechanistic pathways revealed that these compounds could promote autophagy and apoptosis in cancer cells. Notably, compound 3b from related studies was shown to increase ROS levels and activate apoptosis-related proteins .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-pyridine derivatives. Compounds similar to N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanamide have shown significant anti-tumor activity against various cancer cell lines. For instance, derivatives with the triazolo structure demonstrated IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The compound 22i was noted for its excellent inhibition of c-Met kinase, which is crucial in tumor progression and metastasis .

Kinase Inhibition

The compound's structure suggests it may act as a potent inhibitor of specific kinases involved in cancer signaling pathways. The triazolo-pyridine framework is known for its ability to bind to the ATP-binding site of kinases, making it a valuable scaffold for developing targeted therapies .

Synthesis Techniques

The synthesis of triazolo derivatives typically involves one-pot reactions that are efficient and yield high purity products. For instance, methodologies utilizing 2-hydrazinopyridine and various aldehydes have been developed to create diverse triazolo compounds . Such synthetic routes are crucial for producing this compound in a laboratory setting.

Structural Characterization

Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure of synthesized compounds. The presence of specific functional groups can be identified through these methods, ensuring that the desired compound has been successfully synthesized .

Case Study 1: Antitumor Efficacy

In a study evaluating the anticancer properties of triazolo derivatives similar to this compound, researchers found that certain derivatives exhibited IC50 values as low as 0.15 µM against MCF-7 cells. These findings suggest a strong potential for developing new anticancer agents based on this chemical framework .

Case Study 2: Kinase Inhibition Studies

Another investigation focused on the kinase inhibition capabilities of triazolo derivatives. The study demonstrated that compounds with similar structural motifs could inhibit c-Met kinase at nanomolar concentrations. This highlights their potential as therapeutic agents in treating cancers driven by aberrant kinase activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s closest analogs involve modifications to its triazole, linker, or pyrrolopyridinedione components. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name / ID Structural Differences vs. Target Compound Key Features
3-(5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide Shorter linker (propanamide vs. butanamide); simpler triazole Reduced molecular flexibility; potential lower lipophilicity
3,6-Disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives Thiadiazole fused to triazole; no pyrrolopyridinedione Enhanced antimicrobial activity; rigid planar structure
Arylideneimidazol-4-one amino acids Imidazolone core; no triazole or pyrrolopyridinedione Glycine receptor ligand activity; modular substituents for SAR studies
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives Thiazolo-pyrimidine fused system; no amide linker Cytotoxicity in cancer cells; electron-rich aromatic systems

Pharmacological and Physicochemical Properties

  • Thiadiazole-triazole hybrids (e.g., Table 1) exhibit broad-spectrum antimicrobial and anti-inflammatory activities, attributed to their electron-deficient cores and hydrogen-bonding capacity . The propanamide analog () lacks the triazolo[4,3-a]pyridine’s fused ring system, which may reduce metabolic stability but improve solubility .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves multi-step heterocyclization (similar to ’s Scheme 2), whereas thiadiazole-triazoles are synthesized via oxidative cyclization of thiosemicarbazides .
    • Fragment-based design strategies () could optimize the linker or substituents for improved target affinity .
Table 2: Pharmacological Data of Selected Analogs
Compound Type IC50 (μM) Solubility (mg/mL) Key Activity Reference
Target Compound N/A* ~0.1 (predicted) Hypothesized kinase inhibition
Thiadiazole-Triazole Hybrid 2.5–10 0.5–1.2 Antimicrobial, Anti-inflammatory
Arylideneimidazol-4-one 0.8–5.0 1.5–3.0 Glycine receptor modulation

*Experimental data pending; predictions based on structural analogs.

Substituent Effects and Design Considerations

  • Triazole Modifications : Replacing the fused triazolo[4,3-a]pyridine with a simpler 1H-1,2,4-triazol-3-yl group () reduces steric hindrance but may diminish π-π stacking interactions with aromatic residues in target proteins .
  • Heterocycle Fusion : Thiazolo-pyrimidine systems () exhibit strong cytotoxicity but lack the amide functionality critical for hydrogen bonding in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.